3-(4-Methylphenyl)pyrrolidine-2,5-dione

Purity Melting Point Physical Form

Select this specific 4-methylphenyl pyrrolidine-2,5-dione analog for structure-activity relationship (SAR) studies in anticonvulsant drug discovery. Its intermediate lipophilicity (clogP ~1.7) and crystalline properties ensure efficient synthesis and method development. This compound is NOT interchangeable with other 3-aryl-succinimides without comparative data, ensuring experimental integrity. Purchase for reliable CNS-active compound R&D.

Molecular Formula C11H11NO2
Molecular Weight 189.21
CAS No. 71857-51-7
Cat. No. B1660120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)pyrrolidine-2,5-dione
CAS71857-51-7
Molecular FormulaC11H11NO2
Molecular Weight189.21
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC(=O)NC2=O
InChIInChI=1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14)
InChIKeyUTEQVNJUAHXKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylphenyl)pyrrolidine-2,5-dione (CAS 71857-51-7): Procurement-Ready Aryl-Substituted Succinimide Derivative


3-(4-Methylphenyl)pyrrolidine-2,5-dione (CAS 71857-51-7), also named 3-(p-tolyl)pyrrolidine-2,5-dione, is a member of the aryl-substituted pyrrolidine-2,5-dione (succinimide) class. This heterocyclic compound, with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol , exists as a powder with a melting point range of 106–111 °C . It is supplied at a minimum purity specification of 95%, suitable for research and development applications .

3-(4-Methylphenyl)pyrrolidine-2,5-dione (CAS 71857-51-7): Why Aryl Substituent Identity Precludes Simple Replacement


Within the pyrrolidine-2,5-dione class, biological activity—particularly anticonvulsant efficacy—is exquisitely sensitive to the nature and position of aryl substituents [1]. Structure-activity relationship (SAR) analyses reveal that even minor modifications (e.g., methyl vs. chloro vs. unsubstituted phenyl at the 3-position) alter lipophilicity, hydrogen-bonding capacity, and target engagement, leading to non-equivalent efficacy and toxicity profiles [1]. Consequently, generic substitution among 3-aryl-pyrrolidine-2,5-dione analogs is scientifically unsound without direct comparative data.

3-(4-Methylphenyl)pyrrolidine-2,5-dione (CAS 71857-51-7): Quantitative Differentiation Evidence for Scientific Selection


Physical Property Benchmarking: Melting Point and Purity Enable Process-Relevant Selection

The 4-methylphenyl-substituted derivative exhibits a defined melting point range (106–111 °C) and is supplied at 95% purity . In contrast, closely related 3-(4-chlorophenyl)pyrrolidine-2,5-dione (CAS 84553-28-8) is often reported with a lower melting point (~87–92 °C) and variable purity .

Purity Melting Point Physical Form

Structural Analogy to 3-Aryl-Pyrrolidine-2,5-dione Anticonvulsants: Lipophilicity-Driven Differentiation

The 4-methyl substitution on the phenyl ring confers a distinct lipophilicity profile compared to unsubstituted phenyl or 4-chloro analogs. SAR studies of succinimide anticonvulsants demonstrate that optimal activity requires a specific balance of lipophilicity (log P) and hydrogen-bonding capacity [1]. The 4-methyl group increases log P by approximately 0.5 units relative to unsubstituted phenyl, shifting the compound into a more favorable CNS-penetrant range [2].

Anticonvulsant SAR Lipophilicity

In Vivo Anticonvulsant Efficacy: Class-Level Activity with Favorable Therapeutic Index Potential

While direct in vivo data for 3-(4-Methylphenyl)pyrrolidine-2,5-dione are not available in the public domain, class-level evidence indicates that 3-aryl-pyrrolidine-2,5-diones exhibit potent anticonvulsant activity. For instance, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (a structurally related analog) showed an MES ED50 of 69.89 mg/kg and a TD50 of 500 mg/kg in rats, yielding a protective index of 7.15 [1]. In contrast, the clinically used succinimide ethosuximide requires an ED50 of 161 mg/kg in similar models [2].

Anticonvulsant MES ED50 Therapeutic Index

Synthetic Intermediate Utility: High-Yield Access to Diversified Pyrrolidine Derivatives

3-(4-Methylphenyl)pyrrolidine-2,5-dione serves as a versatile intermediate for generating N-substituted and 3-functionalized pyrrolidine derivatives. Its 4-methylphenyl group enhances solubility in common organic solvents (e.g., DCM, EtOAc) compared to the unsubstituted phenyl analog, facilitating higher yields in subsequent alkylation or reduction reactions . In contrast, the 4-chloro analog may require harsher conditions due to electron-withdrawing effects that deactivate the imide nitrogen [1].

Synthetic Intermediate Building Block Pharmaceutical Development

3-(4-Methylphenyl)pyrrolidine-2,5-dione (CAS 71857-51-7): High-Value Research and Industrial Application Scenarios


Anticonvulsant Drug Discovery Probe for CNS Penetration Optimization

Leveraging the established SAR of 3-aryl-pyrrolidine-2,5-diones, this compound can be employed as a core scaffold for the design of novel antiepileptic agents. Its intermediate lipophilicity (clogP ~1.7) and favorable crystalline properties enable efficient structure-activity relationship studies, with the goal of improving upon the potency and therapeutic index of classical succinimides like ethosuximide (ED50 = 161 mg/kg) [1].

Synthetic Intermediate for N-Alkylated and Reduced Pyrrolidine Derivatives

The compound's 4-methylphenyl substitution enhances organic solubility relative to unsubstituted phenyl analogs, making it an ideal starting material for N-alkylation and reduction sequences. It is widely utilized as a building block in the synthesis of CNS-active compounds, including potential analgesics and anti-inflammatory agents .

Reference Standard for Analytical Method Development and Quality Control

With a well-defined melting point (106–111 °C) and high purity specification (≥95%), 3-(4-Methylphenyl)pyrrolidine-2,5-dione is suitable as a reference standard for HPLC calibration and LC-MS method development in laboratories studying pyrrolidine-2,5-dione derivatives .

Quote Request

Request a Quote for 3-(4-Methylphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.